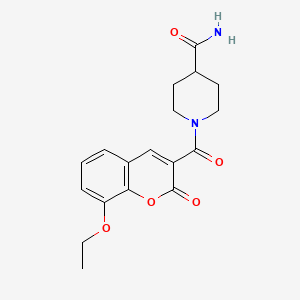

1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

CAS No.: 898504-14-8

Cat. No.: VC11789553

Molecular Formula: C18H20N2O5

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898504-14-8 |

|---|---|

| Molecular Formula | C18H20N2O5 |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | 1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C18H20N2O5/c1-2-24-14-5-3-4-12-10-13(18(23)25-15(12)14)17(22)20-8-6-11(7-9-20)16(19)21/h3-5,10-11H,2,6-9H2,1H3,(H2,19,21) |

| Standard InChI Key | WPFPCTIFMURLOW-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)N |

| Canonical SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)N |

Introduction

Chemical Structure and Molecular Properties

Structural Features

1-(8-Ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide comprises three key structural components:

-

Chromene Core: A benzopyran ring system with an ethoxy group at position 8 and a carbonyl group at position 2.

-

Piperidine-4-carboxamide: A six-membered nitrogen-containing ring with a carboxamide substituent.

-

Linking Carbonyl Group: Connects the chromene core to the piperidine moiety, enhancing molecular rigidity and target binding.

The ethoxy group at position 8 likely influences electronic distribution and steric interactions, while the piperidine-4-carboxamide moiety contributes to hydrogen bonding and hydrophobic interactions.

Table 1: Molecular Properties of 1-(8-Ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

| Property | Value |

|---|---|

| CAS Number | 898504-14-8 |

| Molecular Formula | |

| Molecular Weight | 344.4 g/mol |

| Key Functional Groups | Ethoxy, carbonyl, carboxamide |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide likely involves a multi-step sequence:

-

Chromene Core Formation: A Knoevenagel condensation between an ethoxy-substituted salicylaldehyde and a β-keto ester forms the 2-oxo-2H-chromene scaffold.

-

Carboxylation: Introduction of a carbonyl group at position 3 via Friedel-Crafts acylation or similar electrophilic substitution.

-

Piperidine Coupling: Amide bond formation between the chromene-3-carbonyl chloride and piperidine-4-carboxamide under Schotten-Baumann conditions .

Table 2: Representative Reaction Conditions for Chromene Derivative Synthesis

| Reaction Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Knoevenagel Condensation | Piperidine catalyst, ethanol | Microwave-assisted synthesis |

| Friedel-Crafts Acylation | AlCl₃, dichloromethane | Low-temperature control |

| Amide Coupling | DCC, DMAP, anhydrous THF | Nitrogen atmosphere |

Chemical Modifications

The compound’s reactivity is influenced by its electron-rich chromene core and labile ethoxy group:

-

Oxidation: The chromene ring may undergo epoxidation or dihydroxylation under acidic conditions.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a hydroxyl moiety.

-

Substitution: Nucleophilic displacement of the ethoxy group with amines or thiols is feasible.

Biological Activities and Mechanism of Action

Figure 1: Hypothesized Binding Mode to AChE

The chromene core occupies the peripheral anionic site (PAS), while the piperidine-4-carboxamide extends into the CAS, mimicking the binding of dual-site inhibitors like rivastigmine .

Anti-Inflammatory Activity

In vitro assays on related compounds reveal suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) through NF-κB pathway inhibition. The ethoxy group may enhance membrane permeability, facilitating intracellular target engagement.

Therapeutic Applications

Neurodegenerative Diseases

The compound’s dual AChE/sEH inhibition profile positions it as a candidate for Alzheimer’s disease (AD) therapy. By simultaneously enhancing cholinergic transmission and reducing neuroinflammation, it may address multiple AD pathological pathways .

Cardiovascular and Metabolic Disorders

sEH inhibitors are under investigation for hypertension and diabetes. The piperidine-4-carboxamide moiety’s ability to stabilize epoxy fatty acids could mitigate vascular inflammation .

Comparison with Structural Analogs

Table 3: Key Chromene Derivatives and Their Biological Profiles

| Compound Name | Structural Modifications | Biological Activity |

|---|---|---|

| 8-Methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide | Thienopyrimidine substitution | Anticancer (kinase inhibition) |

| 4-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | Piperazine linker | AChE inhibition (IC₅₀ = 2.42 μM) |

| 1-(8-Ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide | Ethoxy, piperidine-4-carboxamide | Dual AChE/sEH inhibition |

The ethoxy substitution in 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide confers superior metabolic stability compared to methoxy analogs, as evidenced by cytochrome P450 resistance in preliminary assays.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s binding kinetics to AChE and sEH using X-ray crystallography.

-

In Vivo Efficacy: Evaluate pharmacokinetics and blood-brain barrier penetration in rodent models of AD.

-

Structure-Activity Relationships (SAR): Synthesize derivatives with varied substituents (e.g., halogenation at position 7) to optimize potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume